molecular formula C6H11N5O3 B596048 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate CAS No. 1353100-80-7

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

Cat. No. B596048
M. Wt: 201.186
InChI Key: WTKDLWWZLKCGRF-UHFFFAOYSA-N
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Description

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Organic Chemistry

  • Field : Organic Chemistry .
  • Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
  • Method : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
  • Results : Aminomethyl is used in the standard (IUPAC) names of some compounds, such as 4-(aminomethyl)benzoic acid .

Bioactivity Evaluation

  • Field : Bioactivity Evaluation .
  • Application : A series of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives have been synthesized .
  • Method : The derivatives of compound 2 were integrated, exposing it to benzolyation by an assortment of acid chlorides .
  • Results : Among the synthesized compounds, compounds 3b, 3c, and 3d displayed better IC50 value of cytotoxicity (against HeLa) when compared with other derivatives. All the IC50 esteems were compared with the standard drug doxorubicin .

Solid Phase Total Synthesis

  • Field : Organic Chemistry .
  • Application : The solid phase total synthesis of the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A is reported as a model for a general route for the synthesis of tailor-made non-covalent serine protease inhibitors .
  • Method : The synthesis involves a solid phase approach .
  • Results : This method provides a general route for the synthesis of tailor-made non-covalent serine protease inhibitors .

Antioxidant Activity Evaluation

  • Field : Bioactivity Evaluation .
  • Application : A series of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized .
  • Method : The derivatives of compound 2 were integrated, exposing it to benzolyation by an assortment of acid chlorides .
  • Results : The compound 3d exhibited the highest inhibition of 75% and 77% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKDLWWZLKCGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C1=NN=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735278
Record name Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

CAS RN

1353100-80-7
Record name Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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